N-ethyl-2-(1H-pyrrol-1-yl)ethan-1-amine
Overview
Description
N-ethyl-2-(1H-pyrrol-1-yl)ethanamine is a chemical compound with the empirical formula C6H10N2 . It is also known as 1-(2-Aminoethyl)pyrrole . The molecular weight of this compound is 110.16 .
Synthesis Analysis
N-ethyl-2-(1H-pyrrol-1-yl)ethanamine may be synthesized by reacting 1H-pyrrole with 2-chloroethylamine hydrochloride . This reaction can be carried out in acetonitrile at room temperature for 30 minutes, followed by reflux for 24 hours . The yield of this reaction can vary, with reported yields ranging from 50% to 81% .Molecular Structure Analysis
The molecular structure of N-ethyl-2-(1H-pyrrol-1-yl)ethanamine consists of a pyrrole ring attached to an ethylamine group . The SMILES string representation of this compound is NCCN1C=CC=C1 .Physical and Chemical Properties Analysis
N-ethyl-2-(1H-pyrrol-1-yl)ethanamine is a liquid at room temperature . It has a refractive index of 1.5227 and a density of 1.0136 g/mL .Safety and Hazards
N-ethyl-2-(1H-pyrrol-1-yl)ethanamine is classified as a skin irritant (H315), causes serious eye damage (H318), and may cause respiratory irritation (H335) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), using only outdoors or in a well-ventilated area (P271), wearing protective gloves/protective clothing/eye protection/face protection (P280), and if on skin: washing with plenty of soap and water (P302 + P352) .
Properties
IUPAC Name |
N-ethyl-2-pyrrol-1-ylethanamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14N2/c1-2-9-5-8-10-6-3-4-7-10/h3-4,6-7,9H,2,5,8H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CUVKXJMNTQKAFT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNCCN1C=CC=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20304431 | |
Record name | N-ethyl-2-(1H-pyrrol-1-yl)ethanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20304431 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
138.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
73627-29-9 | |
Record name | NSC165775 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=165775 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | N-ethyl-2-(1H-pyrrol-1-yl)ethanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20304431 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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